3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile is an organic compound with the molecular formula C13H9NO2S. It is a specialty product often used in proteomics research . The compound features a thiophene ring substituted with a formylphenoxy group and a carbonitrile group, making it a versatile molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile typically involves the condensation of 4-formylphenol with thiophene-2-carbonitrile under specific reaction conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may require reagents like bromine or sulfuric acid.
Major Products Formed
Oxidation: 3-[(4-Carboxyphenoxy)methyl]thiophene-2-carbonitrile.
Reduction: 3-[(4-Formylphenoxy)methyl]thiophene-2-amine.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophiles, while the thiophene ring can participate in π-π interactions with aromatic systems. These interactions can modulate biological pathways and affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methoxyphenoxy)methyl]thiophene-2-carbonitrile
- 3-[(4-Hydroxyphenoxy)methyl]thiophene-2-carbonitrile
- 3-[(4-Nitrophenoxy)methyl]thiophene-2-carbonitrile
Uniqueness
3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it a valuable compound for various chemical and biological applications.
Properties
IUPAC Name |
3-[(4-formylphenoxy)methyl]thiophene-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c14-7-13-11(5-6-17-13)9-16-12-3-1-10(8-15)2-4-12/h1-6,8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEBWSYYNPPSKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=C(SC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383905 |
Source
|
Record name | 3-[(4-formylphenoxy)methyl]thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256471-05-3 |
Source
|
Record name | 3-[(4-formylphenoxy)methyl]thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.